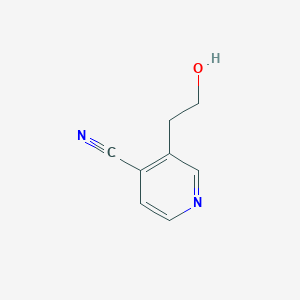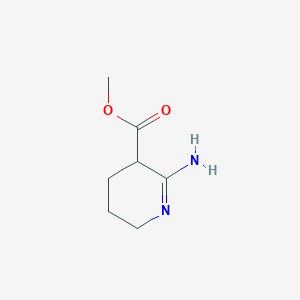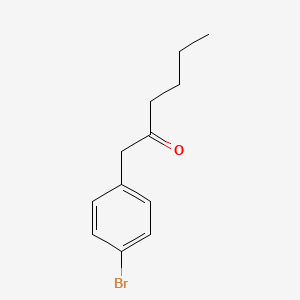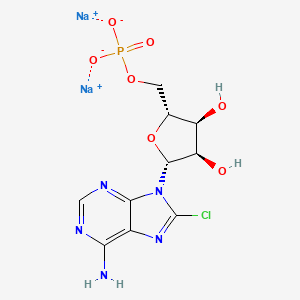
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide is a complex organic compound with the molecular formula C₈H₁₇NO₃S₂. This compound is characterized by the presence of a thietane ring, a four-membered ring containing sulfur, and a sulfone group (1,1-dioxide). The compound also features a hydroxy group and a methylthio group attached to a butan-2-yl chain, which is connected to the thietane ring via an amino linkage.
Vorbereitungsmethoden
The synthesis of 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-1-(methylthio)butan-2-amine with a thietane derivative under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium carbonate to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and amino groups may also contribute to its biological activity by forming hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives and sulfone-containing compounds. Some examples are:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and antihypertensive properties.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Eigenschaften
Molekularformel |
C8H17NO3S2 |
|---|---|
Molekulargewicht |
239.4 g/mol |
IUPAC-Name |
3-[(1,1-dioxothietan-3-yl)amino]-4-methylsulfanylbutan-1-ol |
InChI |
InChI=1S/C8H17NO3S2/c1-13-4-7(2-3-10)9-8-5-14(11,12)6-8/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
ZWGANSKEKDAJBX-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(CCO)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)


![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)


![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)

![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)

